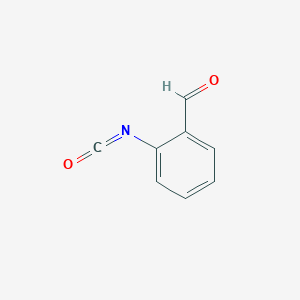

2-Isocyanatobenzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

80790-59-6 |

|---|---|

Molecular Formula |

C8H5NO2 |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

2-isocyanatobenzaldehyde |

InChI |

InChI=1S/C8H5NO2/c10-5-7-3-1-2-4-8(7)9-6-11/h1-5H |

InChI Key |

SDTQCFPIAPMHFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N=C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isocyanatobenzaldehyde

The synthesis of 2-isocyanatobenzaldehyde, a bifunctional aromatic compound containing both an aldehyde and a highly reactive isocyanate group, can be achieved through several established chemical transformations. These methods primarily involve the conversion of a suitable precursor, such as a primary amine, a carboxylic acid derivative, or a primary amide, into the target isocyanate.

The traditional and most direct industrial method for isocyanate production is the reaction of a primary amine with phosgene (B1210022) (phosgenation). acs.orgrsc.org In the case of this compound, the starting material would be 2-aminobenzaldehyde. This process is typically high-yielding but involves the use of highly toxic phosgene gas, which presents significant safety and environmental hazards. acs.orgpatsnap.com

Alternative, non-phosgene routes offer safer approaches to the synthesis of isocyanates. acs.orgpatsnap.comrsc.orgnih.gov These methods are often preferred in laboratory settings and are gaining traction for industrial applications due to their improved safety profiles. The primary non-phosgene methods applicable to the synthesis of this compound include the Curtius rearrangement, the Hofmann rearrangement, and the reductive carbonylation of nitro compounds.

The Curtius rearrangement is a versatile method that converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. researchgate.netnih.govwikipedia.org For the synthesis of this compound, this would involve the conversion of 2-formylbenzoic acid to 2-formylbenzoyl azide, which upon thermal or photochemical decomposition, rearranges to yield the desired isocyanate with the loss of nitrogen gas. nih.govwikipedia.orglibretexts.org This method is advantageous as it proceeds under mild conditions and avoids the use of highly toxic reagents. nih.gov

The Hofmann rearrangement provides another pathway by converting a primary amide into a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com To synthesize this compound using this method, the starting material would be 2-formylbenzamide. The amide is treated with bromine and a strong base, which leads to the formation of the isocyanate. wikipedia.orgmasterorganicchemistry.com

Reductive carbonylation of nitro compounds is another significant non-phosgene route. acs.orgnih.govuniversiteitleiden.nl This method can either directly yield the isocyanate or proceed through a carbamate (B1207046) intermediate which is then thermally cracked to the isocyanate. universiteitleiden.nl Starting from 2-nitrobenzaldehyde (B1664092), catalytic carbonylation in the presence of a suitable catalyst, such as palladium or rhodium complexes, can produce this compound. acs.orgresearchgate.net

The following table summarizes the key aspects of these synthetic methodologies.

Table 1: Comparison of

| Method | Starting Material | Key Reagents/Conditions | Primary Byproducts | Key Advantages | Key Disadvantages |

| Phosgenation | 2-Aminobenzaldehyde | Phosgene (COCl₂) | Hydrogen Chloride (HCl) | High yield, direct route acs.org | Use of highly toxic phosgene, corrosive byproduct acs.orgpatsnap.com |

| Curtius Rearrangement | 2-Formylbenzoic Acid | Acyl azide formation (e.g., with DPPA or NaN₃), then heat or UV light | Nitrogen (N₂) | Mild conditions, avoids phosgene researchgate.netnih.gov | Potential hazard of explosive acyl azides masterorganicchemistry.com |

| Hofmann Rearrangement | 2-Formylbenzamide | Bromine (Br₂), strong base (e.g., NaOH) | Carbon dioxide (CO₂), salts | Avoids phosgene wikipedia.org | Use of stoichiometric bromine |

| Reductive Carbonylation | 2-Nitrobenzaldehyde | Carbon monoxide (CO), catalyst (e.g., Pd, Rh complexes) | Carbon dioxide (CO₂) | Avoids phosgene, potential for catalytic efficiency acs.orguniversiteitleiden.nl | Requires high pressure and temperature, catalyst cost and recycling acs.org |

Green Chemistry Principles in 2 Isocyanatobenzaldehyde Production

The production of 2-isocyanatobenzaldehyde, like many chemical manufacturing processes, can be evaluated and improved through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. patsnap.com

A primary focus in the green synthesis of isocyanates is the avoidance of phosgene (B1210022), a highly toxic and corrosive gas. patsnap.comrsc.orgrsc.org The development and utilization of non-phosgene routes, such as the Curtius and Hofmann rearrangements and reductive carbonylation, are central to this effort. acs.orgrsc.orgnih.gov These methods inherently align with the green chemistry principle of designing safer chemical syntheses.

The use of catalysis is another cornerstone of green chemistry that is highly relevant to isocyanate production. patsnap.com Catalytic processes are superior to stoichiometric ones as they reduce waste by increasing reaction efficiency and allowing for the use of smaller quantities of reagents. patsnap.com In the context of this compound synthesis, the reductive carbonylation of 2-nitrobenzaldehyde (B1664092) heavily relies on the development of efficient and recyclable catalysts, often based on transition metals like palladium and rhodium. acs.orgresearchgate.net Research is ongoing to develop heterogeneous catalysts that can be easily separated from the reaction mixture, simplifying purification and enabling continuous processing. patsnap.com

The choice of solvents and reaction media also plays a crucial role in the environmental impact of a synthesis. Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether. mdpi.com For instance, research into the synthesis of isocyanates explores the use of greener solvents like ionic liquids or supercritical carbon dioxide, which can sometimes also act as a reactant. patsnap.combeilstein-journals.org Microwave-assisted synthesis has also been shown to accelerate reactions and can sometimes be performed in the absence of a solvent. chemrxiv.org

Atom economy , a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. The Curtius rearrangement, for example, has an excellent atom economy as the only byproduct is nitrogen gas. researchgate.netwikipedia.org In contrast, phosgenation generates two equivalents of hydrogen chloride, a less desirable byproduct. google.com

The use of renewable feedstocks is another key aspect of green chemistry. patsnap.comrsc.org While the direct synthesis of this compound from renewable sources is not yet mainstream, the broader field of isocyanate production is seeing increased research into bio-based precursors. rsc.orgpatsnap.com For example, carboxylic acids derived from biomass can be converted to isocyanates via the Curtius rearrangement, a pathway that could potentially be applied to precursors of 2-formylbenzoic acid. acs.org

Finally, the development of safer reaction conditions and intermediates is a critical consideration. Flow chemistry, for instance, allows for the in-situ generation and immediate use of hazardous intermediates like acyl azides in the Curtius rearrangement, minimizing the risks associated with their accumulation. acs.org

The following table outlines the application of green chemistry principles to the different synthetic routes for this compound.

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Phosgenation | Curtius Rearrangement | Hofmann Rearrangement | Reductive Carbonylation |

| Prevention of Waste | Poor; generates HCl byproduct. google.com | Excellent; N₂ is the only byproduct. researchgate.net | Good; CO₂ and salts are byproducts. wikipedia.org | Good; CO₂ is a byproduct. universiteitleiden.nl |

| Atom Economy | Low | High | Moderate | Moderate to High (depends on catalyst and conditions) |

| Less Hazardous Chemical Syntheses | Poor; uses highly toxic phosgene. patsnap.com | Good; avoids phosgene, though acyl azides can be explosive. masterorganicchemistry.com | Fair; avoids phosgene but uses bromine. wikipedia.org | Good; avoids phosgene, uses CO. acs.org |

| Designing Safer Chemicals | The product itself is a reactive isocyanate. | The product itself is a reactive isocyanate. | The product itself is a reactive isocyanate. | The product itself is a reactive isocyanate. |

| Safer Solvents and Auxiliaries | Often uses chlorinated solvents. | Can be performed in various solvents; potential for greener alternatives. beilstein-journals.org | Typically uses aqueous base. | Can require specific, sometimes harsh, solvents. google.com |

| Catalysis | Not typically catalytic. | Can be facilitated by catalysts. organic-chemistry.org | Not typically catalytic. | Inherently catalytic. acs.orgpatsnap.com |

| Use of Renewable Feedstocks | Traditionally fossil-fuel based. | Potential to use bio-derived carboxylic acids. acs.org | Potential for bio-derived amides. | Potential for bio-derived nitro compounds. |

Reactivity Profiles and Reaction Mechanisms of 2 Isocyanatobenzaldehyde

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The reactivity of 2-isocyanatobenzaldehyde in these reactions would be dictated by the interplay between the isocyanate and aldehyde moieties, both of which can participate in different types of cycloadditions.

[2+2] Cycloadditions Involving the Isocyanate Moiety

The isocyanate group is known to undergo [2+2] cycloaddition reactions with various unsaturated partners. The electron-deficient carbon of the isocyanate is susceptible to nucleophilic attack, while the C=N double bond can act as a 2π component.

Intramolecular Photoinduced Cycloadditions

Intramolecular [2+2] photocycloadditions are typically initiated by the excitation of a chromophore, leading to the formation of a diradical intermediate that subsequently cyclizes. In the case of this compound, it is conceivable that a derivative containing a tethered alkene could undergo such a reaction. Upon photoirradiation, the excited aromatic ring or the aldehyde carbonyl could potentially facilitate the formation of a diradical, leading to the [2+2] cycloaddition between the isocyanate group and the tethered alkene. However, no specific studies on such intramolecular reactions of this compound have been reported.

Intermolecular [2+2] Cycloadditions with Unsaturated Substrates

The isocyanate group can react with electron-rich alkenes, enamines, and other unsaturated systems in intermolecular [2+2] cycloadditions to form four-membered heterocyclic rings, such as β-lactams. The reaction is often promoted by Lewis acids or proceeds through a zwitterionic intermediate. Theoretically, this compound could react with various unsaturated substrates in this manner. The electrophilicity of the isocyanate carbon would be a key factor in such reactions.

| Reactant 1 | Reactant 2 (Unsaturated Substrate) | Potential Product | Conditions (Theoretical) |

| This compound | Alkene | β-Lactam | Lewis acid catalysis or thermal |

| This compound | Enamine | β-Lactam | Spontaneous or mild heating |

| This compound | Ynamine | Azetidinone derivative | - |

This table is a theoretical representation of potential reactions and is not based on experimental data for this compound.

[4+2] Cycloadditions (Diels-Alder Type)

The Diels-Alder reaction is a cornerstone of organic synthesis, involving a [4π+2π] cycloaddition between a conjugated diene and a dienophile.

Role as a Dienophile or Diene Precursor

The isocyanate group, with its C=N double bond, can act as a dienophile in hetero-Diels-Alder reactions. The presence of the electron-withdrawing aldehyde group could potentially enhance the dienophilic character of the isocyanate moiety in this compound. Reaction with a conjugated diene would be expected to yield a six-membered heterocyclic adduct.

Alternatively, the aromatic ring of this compound could, under specific conditions, act as a diene component, particularly in inverse-electron-demand Diels-Alder reactions, although this is less common for simple benzene (B151609) derivatives. No literature precedence for this compound acting as either a dienophile or a diene in a Diels-Alder reaction could be found.

1,3-Dipolar Cycloaddition Pathways

1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. These reactions involve a 1,3-dipole and a dipolarophile. The isocyanate group can act as a dipolarophile, reacting with various 1,3-dipoles such as nitrile oxides, azides, and nitrones. The reaction of this compound with a 1,3-dipole would be expected to yield a five-membered heterocycle. The regioselectivity of such a reaction would be governed by the electronic and steric properties of both the 1,3-dipole and the isocyanate. A computational study on the reaction between nitrones and isocyanates suggests that the formation of 1,2,4-oxadiazolidin-5-ones proceeds through a stepwise mechanism. acs.org

| 1,3-Dipole | Dipolarophile | Potential Product |

| Nitrile Oxide | This compound | 1,2,4-Oxadiazol-5-one derivative |

| Azide (B81097) | This compound | Triazolinone derivative |

| Nitrone | This compound | 1,2,4-Oxadiazolidin-5-one derivative |

This table is a theoretical representation of potential reactions and is not based on experimental data for this compound.

Higher-Order Cycloadditions ([n+m] where n+m > 6)

Higher-order cycloadditions, which involve more than six π-electrons, are valuable for the synthesis of medium-sized and large rings that are difficult to access through other methods. groupjorgensen.com These reactions are often more complex than their lower-order counterparts and can be challenging to control in terms of periselectivity (the preference for one type of cycloaddition over another) and stereoselectivity. groupjorgensen.com

The participation of this compound in higher-order cycloadditions would likely involve the π-system of the aromatic ring and the unsaturated functionalities. For example, the benzene ring could potentially act as a 6π-component in a [6+m] cycloaddition. However, the high aromatic stability of the benzene ring makes such reactions energetically unfavorable unless the ring is activated or the reaction is performed under harsh conditions or with highly reactive partners.

Currently, there is a lack of specific documented examples of this compound participating in higher-order cycloadditions in the surveyed scientific literature. The development of catalytic systems that can activate stable aromatic compounds for such transformations is an ongoing area of research. groupjorgensen.com

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govfrontiersin.org

Ugi and Passerini Reactions with this compound

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. wikipedia.orgwikipedia.org It is crucial to distinguish between isocyanates (-N=C=O), as present in this compound, and isocyanides (-N≡C), which are the key reactants in classical Ugi and Passerini reactions.

Passerini Reaction: This is a three-component reaction between an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.org

Ugi Reaction: This is a four-component reaction involving an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide, resulting in the formation of a bis-amide. wikipedia.org

Direct participation of this compound as the isocyanate component in a classical Ugi or Passerini reaction is not possible due to the differing reactivity of the isocyanate group compared to the isocyanide group. However, the aldehyde functionality of this compound could potentially serve as the carbonyl component in these reactions, provided that the isocyanate group remains inert under the reaction conditions or is suitably protected.

Alternatively, this compound could be envisioned as a precursor to a bifunctional reactant for these MCRs. For instance, the isocyanate could be transformed into a functional group that is compatible with or participates in the Ugi or Passerini reaction sequence.

Novel MCR Design Incorporating Isocyanato and Aldehyde Functions

The dual functionality of this compound presents an opportunity for the design of novel MCRs. The aldehyde can participate in the formation of imines, which are key intermediates in many MCRs, while the isocyanate can act as a potent electrophile for intramolecular cyclization or for reaction with another component.

A hypothetical novel MCR could involve the initial reaction of the aldehyde group of this compound with a primary amine to form an imine. This could be followed by an intramolecular nucleophilic attack from a component of the reaction mixture onto the isocyanate group, leading to the formation of a heterocyclic scaffold. The precise outcome would depend on the other reactants and the reaction conditions. The development of such novel MCRs based on this compound would expand the synthetic utility of this versatile building block.

The following table outlines the components of classical Ugi and Passerini reactions.

| Reaction | Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | Product |

| Passerini | ✓ | ✓ | ✓ | α-Acyloxy carboxamide | |

| Ugi | ✓ | ✓ | ✓ | ✓ | Bis-amide |

Intramolecular Cyclization Reactions

The proximate arrangement of the aldehyde and isocyanate functionalities in this compound provides a unique platform for intramolecular cyclization reactions, leading to the formation of various fused heterocyclic systems.

Formation of Fused Heterocyclic Systems

A prominent application of this compound is in the synthesis of quinoline (B57606) and isoquinoline (B145761) derivatives. For example, the reaction of this compound with stabilized phosphorus ylides in a tandem Wittig reaction-intramolecular cyclization sequence can afford quinoline derivatives. The initially formed ortho-isocyanatostyrene derivative can undergo an intramolecular cyclization where the isocyanate group is attacked by a nucleophile, leading to the formation of the heterocyclic ring.

Similarly, the synthesis of isoquinolines can be achieved through various synthetic strategies starting from related precursors like 2-alkynylbenzaldehydes. researchgate.netorganic-chemistry.org For instance, the reaction of 2-alkynylbenzaldehydes with 2-isocyanoacetate can lead to the formation of the isoquinoline skeleton. researchgate.net While not directly employing this compound, these examples highlight the utility of ortho-functionalized benzaldehydes in constructing fused heterocyclic systems. The intramolecular cyclization of ortho-prenylated chalcones, which can be conceptually related to derivatives of this compound, has been shown to proceed via an ene-type reaction to form tertiary alcohols, demonstrating a pathway to carbocyclic fused systems. nih.govrsc.orgnih.gov

Rearrangement Pathways Leading to Novel Scaffolds

The intermediates formed during the cyclization of this compound derivatives can undergo various rearrangement pathways, leading to the formation of novel and complex molecular scaffolds. For instance, exocyclic adducts formed from the reaction of related compounds have been observed to undergo ring-opening to form aldehydic intermediates, which can then exist in equilibrium with cyclic hemiacetals. nih.gov While specific examples with this compound are not extensively detailed in the provided search results, the general principles of such rearrangements suggest that the initially formed heterocyclic systems could potentially rearrange to thermodynamically more stable isomers or undergo further transformations to yield diverse structural motifs.

Radical Reactions and Radical Initiated Transformations

The isocyanate and aldehyde functionalities of this compound can also participate in radical reactions, opening up alternative pathways for functionalization and cyclization. The addition of radicals to isocyanides is a known process that can lead to the formation of imidoyl radicals. beilstein-journals.org These intermediates can then undergo intramolecular cyclization, particularly in substrates like 2-isocyanobiaryls, to form fused heterocyclic systems such as phenanthridines. beilstein-journals.org

Radical cyclization can be initiated by various methods, including the use of radical initiators or photochemically. For example, the radical cyclization of N-allyl-haloamines has been shown to proceed via an atom-transfer radical cyclization mechanism to yield substituted pyrrolidines. nih.gov While direct examples of radical reactions with this compound are not prevalent in the provided search results, the reactivity of the isocyanide and aldehyde groups in other contexts suggests that this molecule could be a viable substrate for radical-initiated transformations. For instance, the aldehyde group could potentially undergo radical addition, and the isocyanate group could participate in radical cyclization cascades to afford complex heterocyclic structures. semanticscholar.orgmdpi.com

Addition of Radical Species to the Isocyano Group

The isocyano group (-N≡C) is known to be an excellent acceptor of radical species. benthamdirect.comresearchgate.net The addition of a radical (R•) to the carbon atom of the isocyano group results in the formation of a nitrogen-centered imidoyl radical. This intermediate is a key species that dictates the subsequent reaction pathways. The formation of the imidoyl radical is a critical initiation step in many radical-mediated transformations of isocyanides. rsc.orgrsc.org

The general mechanism for the addition of a radical species to the isocyano group of an aryl isocyanide, such as this compound, can be depicted as follows:

Scheme 1: General Mechanism of Radical Addition to an Isocyano Group

In this process, a radical species (R•) attacks the electron-deficient carbon atom of the isocyano group, leading to the formation of a transient imidoyl radical intermediate.

A variety of radical species, generated from different precursors, can participate in this addition reaction. The nature of the attacking radical can influence the stability and subsequent reactivity of the formed imidoyl radical.

| Type of Radical Species | Radical Precursor Example | Method of Generation |

| Alkyl Radicals | α-bromopropanoates | Photoredox catalysis |

| Aryl Radicals | Anilines and t-BuONO | In situ diazotization |

| Thiyl Radicals | Thiols (RSH) | Thermal decomposition of AIBN |

| Boryl Radicals | N-heterocyclic carbene borane | Thermal initiation (DTBP) |

| Sulfonyl Radicals | Sulfonyl chlorides | Silver-catalyzed |

Interactive Data Table 1: Examples of Radical Species and their Precursors for Addition to Isocyanides

Applications of 2 Isocyanatobenzaldehyde As a Versatile Building Block in Complex Molecular Synthesis

Development of Novel Organic Scaffolds

The unique bifunctional nature of 2-isocyanatobenzaldehyde, featuring both a highly reactive isocyanate group and an electrophilic aldehyde on the same aromatic ring, establishes it as a powerful precursor for the development of novel and complex organic scaffolds. Its ability to participate in a diverse array of chemical transformations, including multicomponent reactions and intramolecular cyclizations, allows for the efficient construction of intricate molecular architectures that are of significant interest in medicinal chemistry and materials science.

The strategic positioning of the aldehyde and isocyanate functionalities in this compound facilitates its use in synthetic routes targeting complex three-dimensional structures like spirocycles and bridged ring systems. These scaffolds are prevalent in natural products and are highly sought after in drug discovery programs.

Multicomponent reactions (MCRs) are a particularly effective strategy for the rapid assembly of molecular complexity from three or more starting materials in a single step. researchgate.netnih.gov The presence of both an aldehyde and an isocyanate makes this compound an ideal substrate for isocyanide-based MCRs, such as the Ugi and Passerini reactions, to generate spirocyclic frameworks. nih.govwikipedia.org In these reaction cascades, the aldehyde group can condense with an amine to form an imine (a key intermediate in the Ugi reaction), while the isocyanate group can react with a nucleophile. wikipedia.org If the other reaction components are chosen appropriately, a subsequent intramolecular cyclization can occur, leading to the formation of a spiro center. For instance, a reaction involving this compound, an amino acid, and an isocyanide can lead to a complex intermediate that, upon cyclization, generates a spiro-heterocycle. Spirocyclic compounds are known to possess a wide range of pharmacological activities. researchgate.net The synthesis of spiro-isatin and spiro-imidazobenzodiazepine derivatives, for example, highlights the importance of spirocyclic systems in medicinal chemistry. nih.govsemanticscholar.org

Bridged bicyclic systems, another important class of three-dimensional molecules, can also be accessed from this compound. rsc.org The synthesis of these strained structures typically relies on intramolecular cycloaddition reactions. nih.govnih.gov A common strategy involves converting one of the functional groups of this compound into a reactive partner for the other. For example, the aldehyde can be transformed into a diene moiety through a Wittig-type reaction. The isocyanate group can be reacted with a molecule containing a dienophile, tethering it to the aromatic core. An subsequent intramolecular Diels-Alder reaction between the newly formed diene and the tethered dienophile would then construct the bridged bicyclic framework. Efficient methods for creating bridged nih.govnih.govnih.gov bicyclic lactones have been developed, demonstrating the feasibility of constructing such complex architectures. nih.govnih.gov

Table 1: Representative Spiro and Bridged Scaffolds from this compound Derivatives

| Scaffold Type | Synthetic Strategy | Key Reaction(s) | Potential Complexity |

| Spiro-oxindole | Ugi Reaction/Intramolecular Cyclization | Multicomponent Reaction, Cyclization | Access to diverse heterocyclic spiro systems |

| Spiro-piperidine | Passerini Reaction/Intramolecular Cyclization | Multicomponent Reaction, Acyl Migration | Generation of multiple stereocenters |

| Bridged Bicyclo[2.2.1]heptane | Wittig Reaction/Diels-Alder Cycloaddition | Olefination, Intramolecular [4+2] Cycloaddition | Construction of rigid bicyclic frameworks |

| Bridged Bicyclo[3.3.1]nonane | "Cut-and-Sew" Reaction Variant | C-C Bond Activation, Intramolecular Insertion | Access to complex bridged ring systems |

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and their heteroaromatic analogues is a major focus of contemporary organic synthesis, driven by their applications in materials science and pharmaceuticals. researchgate.netnsc.ru this compound serves as an excellent starting material for building these fused ring systems through intramolecular cyclization and tandem reactions.

A powerful approach involves the Lewis acid-mediated cyclization of the isocyanate group onto the adjacent phenyl ring. Research on the reactivity of closely related 2-isocyanobiphenyls has shown that they undergo C-H bond-functionalizing cyclization when treated with boron trihalides (BX₃), leading to the formation of phenanthridinium salts. rsc.org This type of electrophilic cyclization, a variant of the Friedel-Crafts reaction, can be applied to derivatives of this compound. The isocyanate, activated by a Lewis acid, can act as the electrophile, attacking the C-H bond of the neighboring aromatic ring to forge a new six-membered ring, thus creating a phenanthridone-type core after hydrolysis. The Bradsher reaction is another classic method for synthesizing polycyclic aromatic compounds that proceeds via cyclodehydration. researchgate.net

Tandem reactions that sequentially utilize both the aldehyde and isocyanate functionalities provide an elegant and efficient route to complex polycyclic heteroaromatics. nih.gov For example, the aldehyde group can first undergo a condensation reaction with a suitable nucleophile, such as an aniline (B41778) derivative, to form a Schiff base. This intermediate can then undergo an intramolecular cyclization involving the isocyanate group. Depending on the nature of the nucleophile, this can lead to a variety of fused heterocyclic systems. For instance, reaction with an ortho-substituted aniline could set the stage for a subsequent cyclization to form a multi-ring heteroaromatic system. Such strategies allow for the rapid construction of complex molecules from simple precursors, a key principle of modern synthetic chemistry. mdpi.comrsc.org

Table 2: Polycyclic Architectures Synthesized from this compound

| Target Architecture | Synthetic Strategy | Key Reaction(s) | Significance |

| Phenanthridones | Intramolecular Electrophilic Cyclization | Friedel-Crafts Acylation | Core of many biologically active alkaloids |

| Benzoquinolines | Condensation/Intramolecular Cyclization | Schiff Base Formation, Pericyclic Reaction | Important scaffolds in medicinal chemistry |

| Fused Pyrimidines | Tandem Multicomponent/Cyclization Reaction | Biginelli or similar MCR, Dehydrative Cyclization | Access to diverse, densely functionalized heteroaromatics |

| Acridine Derivatives | Condensation/Radical Cyclization | Knoevenagel Condensation, Intramolecular Radical Addition | Precursors for dyes, fluorescent probes, and pharmaceuticals |

Polymerization Chemistry of 2 Isocyanatobenzaldehyde and Its Derivatives

Homo-polymerization of 2-Isocyanatobenzaldehyde

The homo-polymerization of this compound involves the formation of a polymer chain consisting solely of repeating this compound units. The presence of the isocyanate group dictates the primary mode of polymerization, which can proceed through various mechanisms, including anionic and coordination polymerization. The aldehyde functionality, while generally less reactive under these conditions, can influence the polymerization process and offers a valuable handle for post-polymerization modification.

Living Polymerization Mechanisms

Living polymerization techniques offer precise control over molecular weight, polydispersity, and polymer architecture. For isocyanates, living anionic polymerization is a well-established method for producing well-defined polymers. researchgate.net This technique typically involves the use of anionic initiators, such as organometallic compounds, at low temperatures to suppress side reactions like trimerization.

In the context of aryl isocyanates, quasi-living anionic copolymerization with epoxides has been demonstrated, yielding polyurethanes with narrow molecular weight distributions. bohrium.comnih.gov This suggests that a living anionic approach could be viable for the homo-polymerization of this compound. The aldehyde group would need to be compatible with the anionic propagating center, or protected and deprotected post-polymerization. Palladium(II) complexes have also been shown to initiate the living polymerization of aryl isocyanides, offering another potential route for creating well-defined polymers from related monomers. rsc.org

Table 1: Potential Initiators and Conditions for Living Polymerization of Aryl Isocyanates

| Initiator System | Monomer Type | Typical Conditions | Resulting Polymer Characteristics | Reference |

| Sodium Naphthalenide / Crown Ether | Alkyl and Aryl Isocyanates | Low temperature (-78 °C), THF | Well-defined, low polydispersity | researchgate.net |

| Organometallic (e.g., n-BuLi) | Alkyl and Aryl Isocyanates | Low temperature, non-polar solvent | Controlled molecular weight | researchgate.net |

| Ammonium Halide / Lewis Acid | Aryl Isocyanates (with epoxides) | Room temperature | Narrow molecular weight distribution | bohrium.comnih.gov |

| Phenylethynyl Palladium(II) Complexes | Aryl Isocyanides | Room temperature | Living/controlled, stereoregular | rsc.org |

Co-polymerization Strategies

Co-polymerization of this compound with other monomers opens up possibilities for creating a diverse range of functional materials with tunable properties. The choice of comonomer and polymerization technique will dictate the final polymer architecture and characteristics.

Block Copolymers and Graft Copolymers

Block Copolymers: The synthesis of block copolymers containing a poly(this compound) segment can be achieved through sequential monomer addition in a living polymerization system. For instance, a living anionic polymerization could be initiated for a first monomer (e.g., styrene (B11656) or an acrylate), followed by the introduction of this compound to grow the second block. The synthesis of helical rod-coil multiblock copolymers has been demonstrated through the living block copolymerization of isocyanides and 1,2-diisocyanobenzene using arylnickel initiators, showcasing the potential for creating complex architectures. acs.org

Graft Copolymers: Graft copolymers featuring poly(this compound) side chains can be prepared using two primary methods: "grafting from" and "grafting onto".

Grafting From: This approach involves a polymer backbone with initiator sites from which the this compound monomers are polymerized.

Grafting Onto: In this method, pre-synthesized poly(this compound) chains with reactive end-groups are attached to a polymer backbone. nih.gov "Click chemistry" reactions are often employed for their high efficiency and specificity in this approach. nih.gov

The synthesis of graft copolymers with poly(ε-caprolactone) side chains has been achieved using a hydroxylated polymer backbone to initiate ring-opening polymerization, a strategy that could be adapted for isocyanate polymerization. mdpi.com

Hybrid Polymer Architectures

Hybrid polymer architectures involve the combination of organic polymers with inorganic or biological materials. The reactive aldehyde groups of poly(this compound) make it an excellent candidate for creating such hybrid materials. For example, the polymer could be grafted onto silica (B1680970) nanoparticles or other inorganic substrates through reactions involving the aldehyde functionality.

Furthermore, polycarbodiimides, which can be considered a hybrid between the static helical structure of polyisocyanides and the dynamic helix of polyisocyanates, offer another avenue for creating unique hybrid architectures. researchgate.net The synthesis of functional hybrid porous coordination polymers has also been explored, where isocyanide functional groups can be incorporated for further reactions. acs.org

Design and Synthesis of Advanced Polyisocyanide Materials

While the primary focus is on polyisocyanates, the isomeric polyisocyanides derived from 2-isocyanobenzaldehyde (or more accurately, 2-formylphenyl isocyanide) offer a rich field for the design of advanced materials with unique properties stemming from their rigid, helical structures.

The synthesis of functional poly(phenyl isocyanide)s allows for the introduction of various pendant groups, leading to materials with applications in asymmetric organocatalysis and chiroptical devices. nih.gov The helical backbone can arrange these functional groups in a specific spatial orientation, leading to cooperative effects.

Advanced polyisocyanide materials with stimuli-responsive properties have also been developed. For instance, incorporating specific functional groups can render the polymers responsive to changes in temperature, pH, or the presence of specific chemical species. bohrium.commdpi.com This opens up applications in areas such as drug delivery, sensing, and smart materials.

Table 2: Examples of Advanced Functional Polyisocyanides and Their Potential Applications

| Functional Moiety | Resulting Property | Potential Application | Reference |

| Chiral Pendants | Helical Chirality | Asymmetric Catalysis, Chiral Separation | nih.gov |

| Photoresponsive Groups | Light-induced Conformational Change | Optical Switching, Data Storage | bohrium.com |

| Ion-binding Ligands | Ion-selective Response | Chemical Sensors, Extraction | mdpi.commdpi.com |

| Biocompatible Chains | Biocompatibility, Thermoresponsiveness | Drug Delivery, Tissue Engineering | bohrium.com |

Helical Polyisocyanides and Chiral Recognition

The polymerization of isocyanide derivatives, including those related to this compound, can lead to the formation of rigid, rod-like polymers with a stable helical structure. nih.gov This inherent chirality, arising from a preferred one-handed helical screw sense, makes polyisocyanides exceptional candidates for applications in chiral recognition and asymmetric catalysis. The static helical orientation of the polyisocyanide backbone can create a distinct asymmetric environment. nih.gov This environment can interact differently with enantiomers of a chiral molecule, enabling the separation or selective reaction of one enantiomer over the other.

The principle of chiral recognition relies on the differential interaction between the helical polymer (the chiral host) and the enantiomers of a guest molecule. The highly ordered helical structures are crucial for achieving high chiral recognition and resolution abilities. nih.gov By incorporating catalytic moieties onto these helical backbones, novel polymer-supported chiral catalysts can be developed. This approach offers several advantages, including the potential for enhanced enantioselectivity due to the synergistic effects of the helical structure, as well as easier catalyst recovery and reuse. nih.govnih.gov

Research has demonstrated that immobilizing even an achiral catalyst onto a one-handed helical polyisocyanide can induce high stereoselectivity in asymmetric reactions. The chirality is transferred from the helical backbone to the catalytic center, dictating the stereochemical outcome of the reaction. Remarkably, the enantioselectivity of the catalyzed reaction can often be switched simply by reversing the helicity of the polymer backbone (e.g., from a right-handed to a left-handed helix). nih.gov

The effectiveness of these helical polymers in asymmetric catalysis is demonstrated by the high enantiomeric excess (ee) values achieved in various reactions. For instance, helical polyisocyanides functionalized with organoiodine catalysts have been successfully employed in asymmetric dearomative oxidations.

Table 1: Performance of Helical Polyisocyanide Catalysts in Asymmetric Michael Addition

| Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Polymer-Supported Catalyst A | 86 | 91/9 | 93 |

| Linear Polymer Catalyst B | Not specified | Not specified | Not specified |

This table presents illustrative data based on findings reported for helical polyisocyanide-based catalysts in asymmetric Michael addition reactions, demonstrating their high efficiency and stereoselectivity. nih.gov

Two-Dimensional Polymerization Approaches (2DPs)

Two-dimensional polymers (2DPs) are single-layered, covalently bonded materials with internal periodic structures. The synthesis of such materials represents a significant challenge, and several strategies have been developed to achieve this. One of the most prominent methods is interfacial polymerization, which occurs at the boundary of two immiscible phases, such as a liquid-liquid or liquid-air interface. nih.govyoutube.com This technique is particularly well-suited for forming thin polymer films and membranes. nih.govrsc.org

For a monomer like this compound, which possesses two distinct reactive groups, interfacial polymerization presents a hypothetical pathway to 2D structures. In this approach, monomers are dissolved in separate, immiscible phases. The reaction is confined to the interface where these phases meet. youtube.com For instance, a polyfunctional amine dissolved in an aqueous phase could react with the isocyanate group of this compound dissolved in an immiscible organic solvent. This would lead to the formation of a polyurea film at the interface. nih.gov

The general mechanism of interfacial polymerization involves the following steps:

Phase Separation : Two immiscible solvents are used, with each containing one of the reactive monomers.

Interfacial Contact : When the two solutions are brought into contact, the monomers diffuse to the interface.

Polymerization : A rapid step-growth polymerization reaction occurs at the interface, forming a thin polymer film. This film can act as a barrier to further monomer diffusion, thus limiting the thickness of the resulting polymer sheet. mit.edu

The aldehyde group on the formed polymer sheet would remain available for subsequent reactions. This could potentially be used to create further covalent linkages, either within the plane to heal defects or out of the plane to build multilayer structures. While the direct synthesis of a 2D polymer from this compound has not been extensively detailed in the literature, the principles of interfacial polymerization using aromatic isocyanates and other reactive monomers provide a solid foundation for exploring such possibilities. nih.govresearchgate.net The key challenge lies in controlling the reaction to promote lateral growth into a well-ordered sheet rather than amorphous, bulk polymerization.

Functionalization of Polymer Backbones and Side Chains

Polymers derived from this compound offer a versatile platform for functionalization due to the presence of reactive isocyanate and aldehyde groups in each repeating unit's side chain. Post-polymerization modification is a powerful strategy for introducing a wide array of chemical functionalities, thereby tailoring the polymer's properties for specific applications without altering the main-chain structure. utexas.edunih.gov Importantly, modifications can be performed while preserving the desirable helical conformation of the polyisocyanide backbone. nyu.edu

The pendant isocyanate group is a highly reactive electrophile that readily undergoes nucleophilic addition reactions. This allows for facile "click-type" conjugations with a variety of nucleophiles under mild conditions. usm.eduaidic.it Common reactions include:

Reaction with Alcohols : Forms stable carbamate (B1207046) (urethane) linkages. squarespace.com

Reaction with Amines : Forms urea (B33335) linkages.

Reaction with Thiols : Forms thiocarbamate linkages. usm.edu

These reactions are typically high-yielding and can be carried out without interfering with many other functional groups, making them ideal for polymer modification. squarespace.com

The aldehyde group provides a second, orthogonal reactive handle for functionalization. It can undergo a range of condensation reactions, most notably with nitrogen-containing nucleophiles: rsc.org

Reaction with Primary Amines : Forms an imine (Schiff base), which can be subsequently reduced to a stable secondary amine if desired.

Reaction with Hydrazines : Forms a hydrazone.

Reaction with Hydroxylamines : Forms an oxime.

The ability to perform selective modifications on either the isocyanate or the aldehyde group allows for the synthesis of multifunctional materials. For example, one could first react the isocyanate groups with a specific alcohol and then functionalize the aldehyde groups with an amine, leading to a polymer with two distinct side-chain functionalities. This dual reactivity is a key feature for creating advanced, tailor-made macromolecular structures.

Table 2: Selected Post-Polymerization Modification Reactions

| Reactive Group | Reagent | Resulting Linkage |

| Isocyanate | Alcohol (R-OH) | Carbamate |

| Isocyanate | Primary Amine (R-NH2) | Urea |

| Aldehyde | Primary Amine (R-NH2) | Imine (Schiff Base) |

| Aldehyde | Hydroxylamine (R-ONH2) | Oxime |

| Aldehyde | Hydrazine (R-NHNH2) | Hydrazone |

This table summarizes key chemical transformations available for the functionalization of polymers containing isocyanate and aldehyde side chains. aidic.itsquarespace.comrsc.org

Catalysis in Reactions Involving 2 Isocyanatobenzaldehyde

Transition Metal Catalysis

Transition metal catalysts have been instrumental in activating and guiding the reactions of isocyanates. In the context of 2-isocyanatobenzaldehyde and its derivatives, various late transition metals have been explored for their potential to mediate unique cyclization and functionalization reactions.

Palladium-Catalyzed Reactions

Palladium catalysis has been effectively utilized in the imidoylative cycloamidation of N-alkyl-2-isocyanobenzamides, which are derivatives of this compound. These reactions provide a pathway to synthesize axially chiral 2-arylquinazolinones. A notable study demonstrated the use of a Pd(OAc)₂/L2 catalytic system for the coupling–cyclization reaction of N-alkyl-2-isocyanobenzamides with 2,6-disubstituted aryl iodides. beilstein-journals.org This transformation yields axially chiral 2-arylquinazolinones in moderate to good yields (35–93%) and high enantioselectivities (71–95% ee). beilstein-journals.org

Interestingly, the reaction of N-(2,4-dimethoxyphenyl)-2-isocyanobenzamide with an aryl iodide under these conditions resulted in diastereomeric products, each containing two distinct stereogenic axes (C–C and C–N), with high enantiomeric excess for both. beilstein-journals.org

| Substrate (N-alkyl-2-isocyanobenzamide) | Aryl Iodide | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| N-alkyl-2-isocyanobenzamides | 2,6-disubstituted aryl iodides | Pd(OAc)₂/L2 | Axially chiral 2-arylquinazolinones | 35–93 | 71–95 | beilstein-journals.org |

| N-(2,4-dimethoxyphenyl)-2-isocyanobenzamide | Aryl iodide 6a | Pd(OAc)₂/L2 | Diastereomeric products with two stereogenic axes | - | 93 and 89 | beilstein-journals.org |

Rhodium- and Ruthenium-Catalyzed Transformations

While rhodium and ruthenium are known to catalyze a wide array of reactions involving isocyanates and aldehydes independently, specific literature on their catalytic transformations with this compound is not extensively documented in the reviewed scientific literature. Rhodium catalysts are well-known for their efficacy in hydroformylation and C-H activation reactions, and ruthenium catalysts are often employed in hydrogenation and metathesis reactions. harvard.edunih.gov The application of these catalytic systems to the bifunctional this compound could potentially lead to novel synthetic routes for complex nitrogen-containing heterocycles, but detailed research in this specific area is yet to be broadly published.

Other Late Transition Metal Catalysts (Ni, Co, Fe, Ir)

The use of other late transition metals such as nickel, cobalt, iron, and iridium in the catalysis of reactions involving this compound is an area with limited specific research findings in the public domain. These metals are known to catalyze a variety of transformations with isocyanates and aldehydes separately. For instance, nickel catalysts have been used in the cycloaddition of enynes and isocyanates. nih.gov Cobalt has been shown to catalyze C–H bond amidation with isocyanates. mdpi.com Iron-catalyzed hydroamination of isocyanates has also been reported. core.ac.uk However, the application of these catalytic systems to the unique structure of this compound, which could enable tandem or cascade reactions involving both the isocyanate and aldehyde functionalities, remains a largely unexplored area of research based on the available literature.

Ligand Design and Catalyst Optimization for Selectivity

The design of ligands and the optimization of catalyst systems are crucial for controlling the selectivity of transition metal-catalyzed reactions. The choice of ligand can influence the steric and electronic environment of the metal center, thereby directing the reaction towards a specific outcome. For instance, in palladium-catalyzed reactions of N-alkyl-2-isocyanobenzamides, the use of a specific chiral ligand (L2) was essential for achieving high enantioselectivity in the synthesis of axially chiral 2-arylquinazolinones. beilstein-journals.org

General principles of ligand design focus on modulating the coordination sphere of the metal to favor a particular reaction pathway. This can involve the use of bulky ligands to create steric hindrance, electron-donating or -withdrawing ligands to alter the electronic properties of the metal, or chiral ligands to induce asymmetry in the product. Catalyst optimization involves screening different metal precursors, ligands, solvents, temperatures, and additives to find the optimal conditions for a desired transformation. While these principles are broadly applicable, specific ligand design and catalyst optimization studies for reactions involving this compound are not widely reported, representing an area for future investigation.

Organocatalysis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. The bifunctional nature of this compound makes it an interesting substrate for organocatalytic transformations, where both the aldehyde and isocyanate groups can be activated by different types of organocatalysts.

Chiral Organocatalysts in Asymmetric Transformations

The application of chiral organocatalysts to induce enantioselectivity in reactions involving this compound is a promising but not yet extensively explored field. Chiral amines can react with the aldehyde group to form chiral enamines or iminium ions, which can then participate in asymmetric reactions. Similarly, chiral Lewis bases or hydrogen-bond donors could potentially activate the isocyanate group.

While there is a wealth of literature on organocatalytic asymmetric reactions of monofunctional aldehydes and isocyanates, specific examples utilizing this compound are scarce in the reviewed literature. The development of chiral organocatalytic systems that can effectively control the stereochemistry of reactions involving this bifunctional substrate would open up new avenues for the synthesis of complex, enantioenriched heterocyclic molecules.

N-Heterocyclic Carbenes (NHCs) in Aldehyde Activation

N-Heterocyclic carbenes (NHCs) have become powerful organocatalysts in modern organic chemistry, largely due to their ability to reverse the polarity of aldehydes, a concept known as "umpolung". beilstein-journals.org When an NHC reacts with an aldehyde, such as the one present in this compound, it initiates a cascade of synthetically useful transformations. mdpi.comnih.gov

The catalytic cycle begins with the nucleophilic attack of the carbene on the aldehyde's carbonyl carbon. This step forms a zwitterionic tetrahedral intermediate known as the Breslow intermediate. nih.govresearchgate.net This intermediate is a key species, as it effectively functions as an acyl anion equivalent, possessing nucleophilic character at the former carbonyl carbon. nih.gov

From the Breslow intermediate, several reaction pathways can be pursued. Under oxidative conditions, the intermediate can be oxidized to an acyl azolium ion. mdpi.comresearchgate.net This highly electrophilic species is susceptible to attack by various nucleophiles, leading to the formation of esters, amides, or other carboxylic acid derivatives. mdpi.com Alternatively, in the absence of an external oxidant, the Breslow intermediate can participate in reactions like the benzoin (B196080) condensation or the Stetter reaction. beilstein-journals.orgnih.gov In the Stetter reaction, the acyl anion equivalent undergoes a conjugate addition to a Michael acceptor, forming a 1,4-dicarbonyl compound. nih.govacs.org The versatility of NHCs in activating aldehydes provides a robust platform for elaborating the structure of this compound. nih.gov

Table 1: Key Intermediates and Reactions in NHC-Catalyzed Aldehyde Activation

| Catalyst/Reagent | Intermediate | Subsequent Reaction Type | Product Class |

| N-Heterocyclic Carbene (NHC) | Breslow Intermediate | (None) | α-Hydroxy Ketones (Benzoin) |

| NHC / Michael Acceptor | Breslow Intermediate | Conjugate Addition | 1,4-Dicarbonyls (Stetter) |

| NHC / Oxidant | Acyl Azolium Ion | Nucleophilic Acyl Substitution | Esters, Amides |

| NHC / Alkyne | Homoenolate Equivalent | Annulation | Pyrroles, Chromenes |

Dual Catalysis Systems

Dual catalysis, where two distinct catalytic cycles operate in concert, has emerged as a powerful strategy to enable transformations that are difficult or impossible with a single catalyst. researchgate.netnih.gov This approach allows for the simultaneous activation of two different reacting partners, opening up new avenues for chemical synthesis. nih.gov For a bifunctional molecule like this compound, dual catalysis offers the potential to selectively engage either the aldehyde or the isocyanate group in conjunction with another substrate activated by a second catalyst.

Synergistic Metal-Organocatalysis

Synergistic metal-organocatalysis combines the unique activation modes of transition metals and organocatalysts to achieve novel reactivity and selectivity. mdpi.comresearchgate.net In the context of this compound, a plausible scenario involves a transition metal catalyst activating the isocyanate moiety while an organocatalyst activates a reaction partner.

Transition metals, particularly those from the late transition series like palladium, rhodium, and cobalt, are well-known to interact with and catalyze reactions of isocyanates. acs.orgnih.gov For instance, a metal catalyst could coordinate to the isocyanate group, rendering it more electrophilic and prone to nucleophilic attack. acs.org Concurrently, an organocatalyst, such as a chiral secondary amine, could activate an aldehyde or ketone substrate by converting it into a nucleophilic enamine. nih.govmdpi.com The subsequent reaction between the metal-activated isocyanate and the enamine would lead to the formation of a new carbon-carbon or carbon-nitrogen bond, with the stereochemistry potentially controlled by the chiral organocatalyst. nih.gov This cooperative approach leverages two independent catalytic cycles to orchestrate a complex bond formation. mdpi.com

Table 2: Representative Catalyst Pairs in Synergistic Metal-Organocatalysis

| Metal Catalyst | Organocatalyst | Activated Electrophile | Activated Nucleophile |

| Palladium Complex | Chiral Amine (e.g., Proline derivative) | Allyl Acetate | Enamine (from Aldehyde/Ketone) |

| Iridium Complex | Chiral Amine | Allylic Alcohol | Enamine (from Aldehyde) |

| Cobalt Complex | N-Heterocyclic Carbene (NHC) | Isocyanate | Acyl Anion (from Aldehyde) |

| Silver/Gold Complex | Chiral Amine | Alkyne | Enamine (from Aldehyde) |

Photoredox Catalysis in Isocyanate Chemistry

Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes with organic substrates to generate radical intermediates under mild conditions. ethz.ch Merging photoredox catalysis with other catalytic modes, such as organocatalysis or transition metal catalysis, creates powerful dual catalytic systems. nih.govrsc.org

In the chemistry of isocyanates, photoredox catalysis can be employed to generate nucleophilic radicals that can add to the C=N bond of the isocyanate group. A notable example is the combination of nickel and photoredox catalysis for amidation reactions. acs.org In such a system, the photocatalyst can generate an alkyl radical from a suitable precursor (e.g., an alkylsilicate or carboxylic acid). acs.org This radical can then be captured by a Ni(0) complex, leading to an alkyl-Ni(II) species which can undergo insertion with an isocyanate, ultimately forming an amide after reductive elimination.

Furthermore, the aldehyde group of this compound can be involved in dual catalytic systems combining photoredox and organocatalysis. nih.govdntb.gov.ua For example, an organocatalyst can convert the aldehyde into an enamine, which is a good SET donor. nih.gov The excited photocatalyst can oxidize the enamine to a radical cation. Simultaneously, the reduced photocatalyst can reduce a reaction partner (e.g., an alkyl halide) to generate a radical anion, which fragments to an alkyl radical. The combination of these two radicals can then form a new C-C bond. nih.govresearchgate.net This synergistic strategy enables reactions such as the direct asymmetric α-alkylation of aldehydes. nih.gov

Table 3: Components in Photoredox Catalysis for Isocyanate and Aldehyde Reactions

| Photocatalyst | Co-Catalyst/System | Substrate 1 | Substrate 2 | Key Process |

| Ru(bpy)₃²⁺ / Ni | Isocyanate | Alkylsilicate | Amidation | Radical generation and Ni-catalyzed cross-coupling |

| Ru(bpy)₃²⁺ / Chiral Amine | Aldehyde | Alkyl Halide | α-Alkylation | Enamine oxidation and radical coupling |

| Ir(ppy)₃ | (None) | α-Amino Acid | Cyano-aromatic | Decarboxylative Radical Coupling |

| Eosin Y / Co | C-H bond | (Arene) | Isocyanate | C-H activation and amidation |

Computational and Mechanistic Investigations of 2 Isocyanatobenzaldehyde Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for understanding the electronic structure and reactivity of molecules. For 2-isocyanatobenzaldehyde, these calculations would provide fundamental insights into its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction in organic chemistry. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO.

This analysis would be crucial in predicting the regioselectivity and stereoselectivity of its reactions. For instance, in a cycloaddition reaction, the overlap between the HOMO of this compound and the LUMO of a reaction partner (or vice versa) would determine the favored reaction pathway. The relative energies of the HOMO and LUMO would also indicate the compound's potential as an electrophile or nucleophile.

A hypothetical data table for the FMO analysis of this compound, which would be generated from quantum chemical calculations, is presented below.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | -1.2 |

Note: The values presented in this table are illustrative and not based on actual experimental or computational data.

Transition State Elucidation and Reaction Coordinate Analysis

To fully understand a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. youtube.com Quantum chemical calculations can be employed to locate and characterize the geometry and energy of transition states for various reactions of this compound. youtube.com

Once a transition state is located, a reaction coordinate analysis can be performed. ucsb.edu This involves mapping the energy of the system as it progresses from reactants to products through the transition state. This analysis provides a detailed picture of the energy profile of the reaction, including the activation energy barrier, which is a key determinant of the reaction rate.

Reaction Pathway Elucidation

Understanding the plausible reaction pathways is fundamental to controlling the outcome of a chemical transformation. For this compound, this would involve a theoretical exploration of the potential routes its reactions can take.

Energy Profiles of Key Transformations

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed for key transformations of this compound. This would allow for a comparison of the feasibility of different reaction pathways. For example, in a reaction with a nucleophile, computational studies could determine whether addition to the aldehyde or the isocyanate group is energetically more favorable.

Solvent Effects and Stereochemical Determinants

The solvent in which a reaction is conducted can significantly influence its rate and outcome. researchgate.netkhanacademy.org Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reactivity of this compound. kuleuven.be These calculations could reveal how the polarity of the solvent affects the stability of reactants, intermediates, and transition states, thereby altering the energy profile of the reaction.

Furthermore, theoretical calculations are instrumental in understanding the factors that govern the stereochemical outcome of a reaction. For reactions involving the formation of new chiral centers, computational analysis can predict which stereoisomer is likely to be the major product by comparing the energies of the diastereomeric transition states.

Spectroscopic Investigations of Intermediates

The direct observation of reaction intermediates is a powerful method for elucidating reaction mechanisms. nih.govrsc.org Spectroscopic techniques such as NMR, IR, and mass spectrometry can be used to detect and characterize transient species formed during the reactions of this compound. nih.gov

For instance, low-temperature NMR spectroscopy could potentially be used to trap and characterize short-lived intermediates. Time-resolved IR spectroscopy could monitor changes in the characteristic vibrational frequencies of the aldehyde and isocyanate groups as the reaction progresses. Mass spectrometry can be a sensitive tool for detecting low concentrations of charged intermediates. nih.gov

In Situ Spectroscopic Monitoring (e.g., IR, NMR)

The transient nature of intermediates in the reactions of this compound necessitates real-time monitoring to capture the mechanistic details. In situ spectroscopic techniques, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable tools for this purpose, allowing researchers to observe the formation and consumption of species as the reaction progresses. youtube.com

Infrared (IR) Spectroscopy: The isocyanate (-N=C=O) group of this compound exhibits a strong and characteristic absorption band in the IR spectrum, typically in the range of 2250-2275 cm⁻¹. Monitoring the intensity of this peak provides a direct measure of the consumption of the starting material. Concurrently, the appearance of new absorption bands corresponding to the functional groups of the products and any transient intermediates can be tracked. For instance, in reactions involving nucleophilic addition to the isocyanate group, the formation of a urethane (B1682113) or urea (B33335) linkage would be evidenced by the appearance of new C=O and N-H stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy offers a powerful method to follow the kinetics of reactions involving this compound. iastate.edu By acquiring spectra at regular intervals, the disappearance of proton and carbon signals corresponding to the reactant and the emergence of signals for the products can be quantified. This allows for the determination of reaction rates and the identification of intermediates that may have lifetimes sufficient for detection on the NMR timescale. For example, the aldehydic proton of this compound has a distinct chemical shift that can be monitored to follow its conversion.

| Spectroscopic Technique | Key Functional Group/Atom Monitored | Typical Spectral Region/Chemical Shift | Information Gained |

| In Situ IR | Isocyanate (-N=C=O) | 2250-2275 cm⁻¹ | Consumption of starting material |

| Aldehyde (C=O) | ~1700 cm⁻¹ | Conversion of aldehyde group | |

| Product Functional Groups (e.g., Urethane, Urea) | Varies (e.g., C=O stretch, N-H stretch) | Formation of products and intermediates | |

| In Situ NMR | Aldehydic Proton (-CHO) | ~9-10 ppm | Rate of aldehyde reaction |

| Aromatic Protons | ~7-8 ppm | Changes in the aromatic ring environment | |

| Product-specific Protons/Carbons | Varies | Identification and quantification of products |

Note: The exact spectral regions and chemical shifts can vary depending on the solvent and the specific reaction conditions.

X-ray Crystallography of Key Adducts

While in situ spectroscopy provides dynamic information about a reaction, X-ray crystallography offers a static but highly detailed and unambiguous determination of the three-dimensional structure of stable reaction products or key intermediates that can be crystallized. researchgate.netnih.gov This technique is crucial for confirming the connectivity of atoms, determining stereochemistry, and understanding the intermolecular interactions in the solid state.

For adducts derived from this compound, X-ray crystallography can provide precise measurements of bond lengths, bond angles, and torsional angles. This data is invaluable for understanding the steric and electronic effects that govern the reactivity of the parent molecule. For instance, in a cyclization reaction product, crystallography can definitively establish the ring size and conformation.

Below is a hypothetical data table illustrating the kind of information that would be obtained from an X-ray crystallographic study of a generic adduct of this compound.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 15.1 Å |

| Bond Length (C=O in aldehyde-derived portion) | 1.21 Å |

| Bond Length (C-N in isocyanate-derived portion) | 1.35 Å |

| Bond Angle (Aromatic C-C-C) | ~120° |

This data is illustrative and does not represent a specific, published crystal structure.

The structural insights gained from X-ray crystallography of key adducts provide a solid foundation for interpreting the mechanistic data obtained from in situ spectroscopic monitoring, leading to a comprehensive understanding of the reactivity of this compound.

Future Research Directions and Emerging Paradigms in 2 Isocyanatobenzaldehyde Chemistry

Development of Novel Cascade and Domino Reactions

The spatial proximity of the isocyanate and aldehyde functionalities in 2-isocyanatobenzaldehyde makes it an ideal candidate for the development of novel cascade and domino reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. organic-chemistry.org

Future research will likely focus on multicomponent reactions (MCRs) where this compound reacts with two or more other components to rapidly build molecular complexity. researchgate.netnih.govnih.gov Inspired by the success of MCRs with other isocyanides and aldehydes, new transformations can be envisioned. beilstein-journals.orgresearchgate.netrsc.org For instance, Ugi-type reactions involving this compound could lead to the formation of diverse heterocyclic scaffolds. nih.govmdpi.com The initial formation of an imine from the aldehyde, followed by the addition of the isocyanide and a nucleophile, could be coupled with an intramolecular cyclization involving the isocyanate group, leading to novel benzodiazepine (B76468) or other fused heterocyclic systems. rsc.org

Another promising avenue is the design of intramolecular domino reactions. nih.govnih.govrsc.org For example, reaction with a bifunctional nucleophile could involve initial attack at the aldehyde, followed by an intramolecular cyclization onto the isocyanate group. The development of stereoselective cascade reactions using chiral catalysts will also be a key area of investigation, enabling the synthesis of enantiomerically pure, biologically active molecules.

| Reaction Type | Potential Reactants | Potential Products |

| Multicomponent Reaction | Amines, Carboxylic Acids | Fused Heterocycles (e.g., Quinazolinones) |

| Intramolecular Domino Reaction | Bifunctional Nucleophiles | Benzodiazepine Derivatives |

| Asymmetric Cascade | Chiral Amines/Alcohols | Enantiopure Heterocyclic Compounds |

Integration into Flow Chemistry and Automated Synthesis

The translation of novel cascade reactions involving this compound into continuous flow chemistry systems presents a significant opportunity for process intensification and automation. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and facile scalability.

Future work will involve the design and optimization of microreactors for reactions utilizing this compound. The high reactivity of the isocyanate group can be effectively managed in a flow environment, minimizing side reactions and improving product yields. The integration of in-line purification and analysis techniques will enable the development of fully automated synthesis platforms for the on-demand production of libraries of complex molecules derived from this compound. This approach will be particularly valuable for medicinal chemistry applications, where rapid access to a diverse range of compounds is essential for drug discovery programs.

Bio-inspired Transformations and Biocatalysis

The principles of green chemistry are increasingly influencing synthetic strategies, and the use of biocatalysis and bio-inspired transformations is a key aspect of this trend. Future research in the context of this compound will explore the use of enzymes to catalyze reactions involving this bifunctional molecule.

For example, oxidoreductases could be employed for the stereoselective reduction of the aldehyde group to a primary alcohol, leaving the isocyanate group intact for subsequent transformations. redalyc.orgscielo.org.mxresearchgate.net This would provide a green and efficient route to chiral 2-(hydroxymethyl)phenyl isocyanates. Similarly, engineered enzymes could be developed to catalyze cascade reactions, mimicking the efficiency of metabolic pathways. The potential for the biocatalytic disproportionation of the aldehyde moiety, leading to both alcohol and carboxylic acid functionalities in a redox-neutral process, is another area ripe for exploration. researchgate.netrsc.org

Exploration of Sustainable and Renewable Feedstocks

The development of sustainable and renewable routes to key chemical building blocks is a critical goal for the chemical industry. Future research will focus on establishing synthetic pathways to this compound and its precursors from biomass-derived feedstocks.

One potential avenue involves the conversion of lignin, a complex aromatic biopolymer, into aromatic aldehydes. Subsequent functional group transformations could then be employed to introduce the isocyanate functionality. The development of isocyanate-free synthetic routes to urethanes from renewable resources, such as the reaction of cyclic carbonates with amines, could also inspire new, more sustainable methods for producing the precursors to this compound. researchgate.net Research into the direct synthesis of isocyanates from renewable amines and a sustainable source of carbonyl, such as carbon dioxide, will be a long-term but highly impactful goal.

Advanced Material Applications beyond Traditional Polymers

While isocyanates are traditionally associated with the production of polyurethanes, the unique structure of this compound opens up possibilities for the creation of advanced materials with novel properties.

Future research will explore the use of this compound as a monomer in the synthesis of functional polymers with tailored architectures. nih.govmdpi.com The aldehyde group can be used as a reactive handle for post-polymerization modification, allowing for the introduction of a wide range of functional groups. This could lead to the development of smart materials that respond to external stimuli, such as pH or temperature.

Furthermore, the ability of this compound to participate in the formation of complex heterocyclic systems can be exploited in the design of novel organic electronic materials. The resulting fused aromatic structures may exhibit interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of microporous polymers from isocyanate-based monomers for applications in gas storage and separation is another emerging area where this compound could find utility. google.comresearchgate.net

| Application Area | Potential Material Type | Key Feature |

| Smart Materials | Functional Copolymers | Stimuli-responsive Aldehyde Group |

| Organic Electronics | Fused Aromatic Heterocycles | Tunable Photophysical Properties |

| Porous Materials | Microporous Organic Polymers | High Surface Area for Gas Sorption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.